N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide
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Overview
Description
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide is a complex organic compound that features a benzisothiazole ring, a piperazine moiety, and an indane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole and piperazine intermediates, followed by their coupling with the indane derivative under controlled conditions. Common reagents used include organic solvents like toluene and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzisothiazole moieties.
Common Reagents and Conditions
Common reagents include organic solvents (e.g., ethanol, toluene), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide involves its interaction with specific molecular targets in the body. It is believed to act as a dopamine and serotonin antagonist, which can modulate neurotransmitter activity in the brain. This interaction may involve binding to receptors and inhibiting their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A known antipsychotic drug with a similar benzisothiazole and piperazine structure.
Risperidone: Another antipsychotic with structural similarities, particularly in the piperazine moiety.
Olanzapine: Shares some structural features but differs in its pharmacological profile.
Uniqueness
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)isobutyramide is unique due to its specific combination of benzisothiazole, piperazine, and indane structures, which may confer distinct pharmacological properties and therapeutic potential .
Properties
Molecular Formula |
C26H32N4OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C26H32N4OS/c1-18(2)26(31)27-23-10-9-20-8-7-19(17-22(20)23)11-12-29-13-15-30(16-14-29)25-21-5-3-4-6-24(21)32-28-25/h3-8,17-18,23H,9-16H2,1-2H3,(H,27,31) |
InChI Key |
NDCFZCPGTKKFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCC2=C1C=C(C=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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